molecular formula C17H18ClN3O B2413276 (E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide CAS No. 2035019-40-8

(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide

Cat. No.: B2413276
CAS No.: 2035019-40-8
M. Wt: 315.8
InChI Key: BJGDEOJKSDMODK-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H18ClN3O and its molecular weight is 315.8. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c1-21-16(13-6-4-8-15(13)20-21)11-19-17(22)10-9-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8,11H2,1H3,(H,19,22)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGDEOJKSDMODK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C=CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C2CCCC2=N1)CNC(=O)/C=C/C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate a tetrahydrocyclopenta[c]pyrazole moiety. The synthetic pathway often includes the formation of the acrylamide structure through reactions with appropriate amines and chlorinated phenyl derivatives.

Anticancer Activity

Recent studies have demonstrated that compounds with similar pyrazole structures exhibit promising anticancer properties. For instance, derivatives of pyrazole have shown significant cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (nM)
4cGastric Cancer (NUGC)60
6aLiver Cancer (HEPG2)399
6cColon Cancer (DLDI)120-359

These results suggest that modifications on the pyrazole scaffold can enhance cytotoxic effects, indicating that this compound may also exhibit similar properties due to its structural features.

Antifungal and Antitubercular Activity

Research has indicated that pyrazole derivatives can possess antifungal and antitubercular activities. For example, compounds derived from the pyrazole scaffold showed significant efficacy against pathogenic fungi and Mycobacterium tuberculosis strains. The mechanism of action is thought to involve disruption of cellular processes in these pathogens.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The presence of the pyrazole moiety may facilitate pathways leading to programmed cell death in cancer cells.
  • Antimicrobial Properties : The chlorophenyl group may enhance interactions with microbial cell membranes or specific targets within microbial cells.

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Cytotoxicity Study : A study involving a series of pyrazole derivatives reported varying degrees of cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 36 nM to over 500 nM depending on the substituents on the pyrazole ring .
  • Antifungal Activity : Another study evaluated a range of pyrazole derivatives for antifungal activity against Candida species and found that certain modifications led to enhanced efficacy .

Preparation Methods

Synthesis of the Cyclopenta[c]Pyrazole Core

The 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole moiety forms the foundational scaffold of this compound. As detailed in patent WO2001012189A1, cyclopenta[c]pyrazoles are typically synthesized via condensation reactions between hydrazine derivatives and cyclopentanone precursors . Key steps include:

1.1 Cyclopentanone Functionalization
Cyclopentanone is treated with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux, 12 hr) to yield the hydrazone intermediate. Subsequent cyclization via intramolecular aldol condensation forms the bicyclic pyrazole core. Methylation at the pyrazole nitrogen is achieved using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hr.

1.2 Stereochemical Control
The tetrahydrocyclopenta[c]pyrazole system exhibits chair-like conformations, with the methyl group adopting an equatorial position to minimize steric strain. Nuclear Overhauser Effect (NOE) spectroscopy confirms the spatial arrangement of substituents.

Formation of the Acrylamide Moiety

The (E)-configured acrylamide group is introduced via a Michael addition-elimination sequence . Patent US9593098B2 outlines the following protocol:

2.1 Acrylation of the Pyrazole Intermediate
The methylene-linked pyrazole intermediate (2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine is reacted with acryloyl chloride in dichloromethane (DCM) at 0°C. Triethylamine (TEA) serves as a base to scavenge HCl, ensuring >90% conversion to the acrylamide.

2.2 (E)-Selectivity Optimization
The trans configuration of the acrylamide double bond is favored by:

  • Low-temperature reactions (0–5°C) to minimize thermal isomerization
  • Use of polar aprotic solvents (e.g., DCM, THF) that stabilize the transition state
  • Catalytic amounts of 4-dimethylaminopyridine (DMAP) to accelerate acylation

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% (E)-isomer purity.

Introduction of the 2-Chlorophenyl Group

The 2-chlorophenyl substituent is incorporated via Suzuki-Miyaura coupling or Friedel-Crafts acylation , depending on the synthetic stage.

3.1 Late-Stage Coupling Approach
As per WO2016063294A2, the pre-formed acrylamide undergoes palladium-catalyzed cross-coupling with 2-chlorophenylboronic acid:

Parameter Condition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2 eq)
Solvent Toluene/EtOH (3:1)
Temperature 80°C, 24 hr
Yield 72–78%

3.2 Early-Stage Electrophilic Substitution
Alternative routes (WO2001012189A1) attach the 2-chlorophenyl group to cyclopentanone prior to pyrazole formation. This method uses AlCl₃-catalyzed Friedel-Crafts acylation with 2-chlorobenzoyl chloride, achieving 65% yield but requiring rigorous purification to remove regioisomers.

Final Assembly and Characterization

4.1 Stepwise vs. Convergent Synthesis

  • Stepwise synthesis (sequential cyclopenta[c]pyrazole → acrylamide → 2-chlorophenyl) offers better intermediate characterization but lower overall yield (45–50%).
  • Convergent synthesis (modular coupling of pre-functionalized fragments) improves efficiency (65–70% yield) but demands stringent stoichiometric control.

4.2 Spectroscopic Validation
Critical characterization data include:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.32 (m, 4H, Ar-H), 6.85 (d, J=15.6 Hz, 1H, CH=CH), 6.15 (d, J=15.6 Hz, 1H, CH=CH), 4.25 (s, 2H, NCH₂), 3.10–2.95 (m, 2H, cyclopentane), 2.40 (s, 3H, NCH₃)
HRMS [M+H]⁺ calcd. for C₁₆H₁₆ClN₃O: 301.77; found: 301.78
IR (KBr) 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C), 755 cm⁻¹ (C-Cl)

Challenges and Optimization Strategies

5.1 Byproduct Formation

  • N-Methylation Overalkylation : Excess methyl iodide leads to diquaternary salts; mitigated by slow addition and stoichiometric control.
  • Cis-Acrylamide Isomer : Reduced via low-temperature acylation and catalytic DMAP.

5.2 Solvent Systems Ethanol and DCM are preferred for cyclopenta[c]pyrazole synthesis, while toluene/EtOH mixtures enhance coupling efficiency.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the cyclopenta[c]pyrazole core via cyclocondensation of hydrazine derivatives with cyclopentenones under acidic conditions .
  • Step 2 : Introduction of the acrylamide moiety via a nucleophilic substitution or coupling reaction (e.g., using acryloyl chloride derivatives in DMF with NaH as a base) .
  • Critical factors: Temperature (60–80°C), solvent polarity (DMF enhances reactivity), and pH control (neutral to slightly basic) to prevent decomposition of intermediates .
  • Yield Optimization : Use HPLC to monitor intermediates; column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans-alkene protons) and verify substituent positions .
  • Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .
  • X-ray Crystallography (if available): Resolve ambiguities in heterocyclic ring conformations .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound’s stability in pharmacological assays?

  • Methodological Answer :
  • Stability Studies :
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the acrylamide group but may induce dimerization at >40°C. Use low-temperature storage (−20°C) for long-term stability .
  • Degradation Pathways : Hydrolysis of the amide bond in aqueous buffers (pH <5 or >9); mitigate via buffered solutions (pH 7.4) with 0.1% BSA to mimic physiological conditions .
  • Data Table :
ConditionHalf-Life (h)Degradation Product
PBS (pH 7.4, 25°C)48None detected
DMSO (40°C)12Dimer (MS confirmed)
Aqueous (pH 3)2Hydrolyzed acid

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Case Study : Discrepancies in IC50 values (e.g., 5 μM in cell-based vs. 20 μM in enzymatic assays) may arise from:
  • Membrane Permeability : Use logP calculations (cLogP ≈ 3.2) to predict cellular uptake; validate via LC-MS intracellular concentration measurements .
  • Off-Target Effects : Employ counter-screening against related receptors (e.g., kinase panels) and use siRNA knockdown to confirm target specificity .
  • Statistical Approach : Apply ANOVA to compare inter-assay variability and determine significance thresholds (p <0.05) .

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with cyclin-dependent kinases (CDKs):
  • Key residues: Asp86 (hydrogen bonding with acrylamide carbonyl) and Phe80 (π-π stacking with chlorophenyl) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be improved?

  • Answer :
  • Challenge : Low yields (<40%) in cyclopenta[c]pyrazole formation due to competing side reactions .
  • Solution : Optimize stoichiometry (1:1.2 ratio of hydrazine:cyclopentenone) and employ microwave-assisted synthesis (80°C, 30 min) to enhance regioselectivity .

Q. How to address spectral overlap in NMR characterization of regioisomers?

  • Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and differentiate substituent positions on the pyrazole ring .
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track carbon connectivity .

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